molecular formula C107H165N35O34S2 B568200 (Tyr0)-Atriopeptin II (rat) CAS No. 117856-13-0

(Tyr0)-Atriopeptin II (rat)

Cat. No.: B568200
CAS No.: 117856-13-0
M. Wt: 2549.828
InChI Key: OBUBWVNSCSVBEV-GWLSAQFNSA-N
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Description

“(Tyr0)-Urocortin, rat” is a high-affinity agonist of corticotropin-releasing factor receptor type 1 (CRF-R1) and type 2 (CRF-R2). It shows inhibitory binding constants (Ki) of 1-2 nM .


Synthesis Analysis

The synthesis of similar compounds often involves complex biochemical processes. For example, the synthesis of proteins like flutamide in rat plasma involves high-performance liquid chromatography .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques. For example, an atlas of the entire rat brain was created using high-resolution datasets, which described the cyto- and M2 receptor architectonic features of 48 distinct iso- and proisocortical areas across the rat forebrain .


Chemical Reactions Analysis

The rate of a chemical reaction depends on the frequency of successful collisions. Factors that affect the rates of chemical reactions include the chemical nature of the reacting substances, the state of subdivision of the reactants, the temperature of the reactants, the concentration of the reactants, and the presence of a catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the effects of biochar application on different soil physical, chemical, microbial properties, and crop productivity were extracted from literature and statistically analyzed .

Mechanism of Action

“(Tyr0)-Urocortin, rat” acts as a high-affinity agonist of corticotropin-releasing factor receptor type 1 (CRF-R1) and type 2 (CRF-R2), showing inhibitory binding constants (Ki) of 1-2 nM .

Safety and Hazards

The safety and hazards of a compound can be determined through various regulatory requirements. For example, facilities must submit an emergency and hazardous chemical inventory form to their State or Tribal Emergency Response Commission (SERC or TERC), Local or Tribal Emergency Planning Committee (LEPC or TEPC), and the local fire department annually .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBWVNSCSVBEV-GWLSAQFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H165N35O34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2549.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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